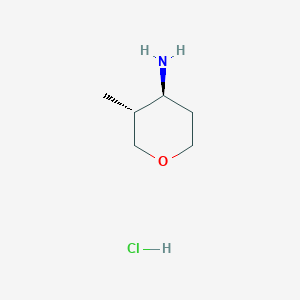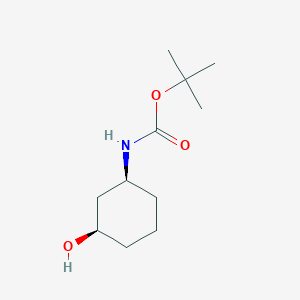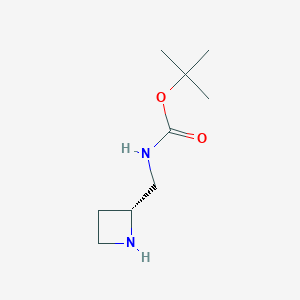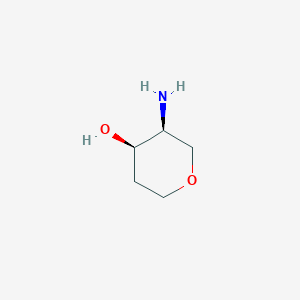
(3R,4S)-3-Methyloxan-4-amine hydrochloride
Overview
Description
“(3R,4S)-3-Methyloxan-4-amine hydrochloride” is a compound with the molecular formula C6H14ClNO . It has an average mass of 151.635 Da and a monoisotopic mass of 151.076385 Da . It is also known as “(3R,4S)-methylphenidate hydrochloride” and is a psychostimulant drug that starts working within minutes of administration. It is mainly used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), narcolepsy, and other cognitive impairments.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . It has 2 defined stereocentres .Scientific Research Applications
Antineoplastic Agents Development
Compounds analogous to (3R,4S)-3-Methyloxan-4-amine hydrochloride have been synthesized and evaluated for their antineoplastic properties. For instance, the synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride derivative has shown significant activity against various cancer cell lines. These compounds inhibit tubulin polymerization by binding at the colchicine site, highlighting their potential in cancer therapy (Pettit et al., 2003).
Enantiomerically Pure Compounds Synthesis
Research has focused on the synthesis of enantiomerically pure compounds using derivatives similar to this compound. For example, the synthesis of cis- and trans-4-Amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid, a spin-labelled, cyclic, chiral β-amino acid, has been achieved. This work demonstrates the compound's utility in 3D-structural analysis of biomolecules, contributing to our understanding of molecular structures and interactions (Wright et al., 2007).
Bioconjugation Techniques
The exploration of bioconjugation techniques has also seen the use of compounds structurally related to this compound. A systematic analysis comparing DMTMM and EDC/NHS for amine ligation to hyaluronan has revealed the efficiency of DMTMM in such conjugations. This finding opens up new avenues for creating advanced biomaterials for medical applications (D’Este et al., 2014).
Material Science Innovations
In material science, amine-functionalized colloidal silica, which shares functional groups with this compound, has been synthesized and characterized. Such materials find extensive use in catalysis, adsorption, and as supports in chromatography, demonstrating the compound's role in advancing material science technologies (Soto-Cantu et al., 2012).
properties
IUPAC Name |
(3R,4S)-3-methyloxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQUEEOHOGWETD-GEMLJDPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCC[C@@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1S,3R)-5-Bromo-3-[[(tert-butyldimethylsilyl)oxy]methyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B3108095.png)


![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B3108120.png)


![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/structure/B3108132.png)

![2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3108140.png)